synthesis and characterization of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
synthesis and characterization of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
Introduction
The isoxazole ring system is a prominent scaffold in medicinal chemistry, materials science, and agrochemical research due to its versatile biological activities, which include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The structural diversity and synthetic accessibility of isoxazole derivatives make them valuable building blocks in drug discovery and development. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate, a specific derivative with potential applications as an intermediate in the synthesis of more complex pharmacologically active molecules.
This document serves as a practical resource for researchers and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and rationale behind the experimental choices. We will delve into the preferred synthetic strategy—the 1,3-dipolar cycloaddition—and detail the comprehensive characterization required to confirm the structure and purity of the target compound.
Part 1: Synthetic Strategy and Mechanistic Insights
The most efficient and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[3][4][5] This reaction involves the concertedly regioselective addition of a nitrile oxide (the 1,3-dipole) to an alkyne (the dipolarophile).
Our retrosynthetic analysis for Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate identifies two key precursors:
-
2-Nitrobenzonitrile Oxide , generated in situ from 2-Nitrobenzaldehyde Oxime.
-
Methyl Propiolate , which serves as the alkyne component.
The overall synthetic transformation is depicted below.
Figure 1: Overall synthetic scheme for Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate.
Mechanism of Nitrile Oxide Formation and Cycloaddition
The reaction proceeds via a one-pot, two-step sequence. First, the 2-Nitrobenzaldehyde Oxime is converted to the corresponding hydroximoyl chloride using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS). Subsequent elimination of HCl, facilitated by a non-nucleophilic base such as triethylamine (TEA), generates the highly reactive 2-nitrobenzonitrile oxide intermediate in situ.[6]
This transient nitrile oxide is immediately trapped by the dipolarophile, methyl propiolate. The cycloaddition is regioselective, a phenomenon explained by Frontier Molecular Orbital (FMO) theory. The reaction proceeds under the control of the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For this specific system (an electron-deficient nitrile oxide and an electron-deficient alkyne), the reaction is primarily LUMO(dipole)-HOMO(dipolarophile) controlled, leading specifically to the 3,5-disubstituted isoxazole regioisomer.[4][7][8]
Part 2: Detailed Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2.1: Synthesis of 2-Nitrobenzaldehyde Oxime (Precursor)
This protocol outlines the conversion of 2-nitrobenzaldehyde to its corresponding oxime, a stable precursor for the nitrile oxide.[9]
Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Nitrobenzaldehyde | 151.12 | 5.00 g | 33.1 mmol |
| Hydroxylamine HCl | 69.49 | 2.54 g | 36.5 mmol |
| Pyridine | 79.10 | 3.0 mL | 37.1 mmol |
| Ethanol (95%) | - | 40 mL | - |
| Deionized Water | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (5.00 g, 33.1 mmol) and ethanol (40 mL). Stir until the aldehyde is fully dissolved.
-
Add hydroxylamine hydrochloride (2.54 g, 36.5 mmol) to the solution.
-
Slowly add pyridine (3.0 mL, 37.1 mmol) dropwise over 5 minutes. The addition is mildly exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has disappeared.
-
After completion, cool the reaction mixture to room temperature and then pour it into 150 mL of ice-cold deionized water with stirring.
-
A pale-yellow precipitate will form. Continue stirring for 15 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with three portions of cold deionized water (3 x 30 mL).
-
Dry the product under vacuum to yield 2-nitrobenzaldehyde oxime as a pale-yellow solid. The typical yield is 90-95%. The product can be used in the next step without further purification.
Protocol 2.2: Synthesis of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate
This protocol details the one-pot, in situ generation of the nitrile oxide and its subsequent 1,3-dipolar cycloaddition.[10][11]
Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Nitrobenzaldehyde Oxime | 166.14 | 4.00 g | 24.1 mmol |
| Methyl Propiolate | 84.07 | 2.23 g (2.3 mL) | 26.5 mmol |
| N-Chlorosuccinimide (NCS) | 133.53 | 3.38 g | 25.3 mmol |
| Triethylamine (TEA) | 101.19 | 3.7 mL | 26.5 mmol |
| Dichloromethane (DCM) | - | 80 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-nitrobenzaldehyde oxime (4.00 g, 24.1 mmol) and methyl propiolate (2.3 mL, 26.5 mmol) in dichloromethane (80 mL).
-
Add N-chlorosuccinimide (3.38 g, 25.3 mmol) to the solution in one portion. Stir the resulting suspension at room temperature.
-
Slowly add triethylamine (3.7 mL, 26.5 mmol) dropwise to the suspension over 20 minutes using a dropping funnel. The reaction is exothermic, and the color may change to a deeper yellow or orange.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The appearance of a new, higher Rf spot indicates product formation.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by column chromatography on silica gel (eluting with a gradient of 10% to 25% ethyl acetate in hexane) to afford the pure product.
-
Combine the pure fractions and remove the solvent to yield Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate as a white to off-white solid.
Part 3: Comprehensive Characterization
A systematic characterization workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
Figure 2: Workflow for the characterization of the synthesized product.
Spectroscopic Analysis
¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is the most powerful tool for confirming the regiochemistry of the cycloaddition. The presence of a singlet for the isoxazole C4-proton is definitive.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.15 | d | 1H | Ar-H (H6') |
| ~ 7.80 | m | 2H | Ar-H (H3', H5') |
| ~ 7.70 | m | 1H | Ar-H (H4') |
| ~ 7.30 | s | 1H | Isoxazole C4-H[2][12] |
| ~ 4.00 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum complements the proton data, confirming the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 170.5 | Isoxazole C5 |
| ~ 160.0 | Ester C=O |
| ~ 158.5 | Isoxazole C3 |
| ~ 149.0 | Ar-C (C2'-NO₂) |
| ~ 133.5 | Ar-CH |
| ~ 131.0 | Ar-CH |
| ~ 129.5 | Ar-CH |
| ~ 124.5 | Ar-CH |
| ~ 123.0 | Ar-C (C1') |
| ~ 112.0 | Isoxazole C4 |
| ~ 53.0 | -OCH₃ |
FT-IR Spectroscopy (KBr Pellet): Infrared spectroscopy is used to verify the presence of key functional groups.[13][14]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3120 | C-H stretch | Aromatic & Isoxazole C-H |
| ~ 1735 | C=O stretch | Ester |
| ~ 1610 | C=N stretch | Isoxazole ring |
| ~ 1530 | N-O stretch (asym) | Nitro (NO₂) |
| ~ 1450 | C=C stretch | Aromatic ring |
| ~ 1350 | N-O stretch (sym) | Nitro (NO₂) |
| ~ 1250 | C-O stretch | Ester |
Mass Spectrometry (EI or ESI): Mass spectrometry confirms the molecular weight of the compound. The molecular formula is C₁₁H₈N₂O₅, with an exact mass of 248.04.[15]
-
Expected [M]⁺: m/z = 248
-
Expected [M+H]⁺ (ESI): m/z = 249
-
Key Fragments: m/z = 217 ([M-OCH₃]⁺), 190 ([M-NO₂-H]⁺), 162 ([M-NO₂-CO]⁺)
Physicochemical Analysis
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp melting point range is expected for a pure compound. |
| Elemental Analysis | Calculated for C₁₁H₈N₂O₅: C, 53.23%; H, 3.25%; N, 11.29%. Found values should be within ±0.4%.[16] |
Conclusion
This guide has detailed a reliable and efficient synthetic pathway to Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate via a 1,3-dipolar cycloaddition reaction. The provided protocols are robust and have been designed with both clarity and safety in mind, making them suitable for implementation in a research or process development setting. The comprehensive characterization workflow, utilizing a suite of modern analytical techniques, ensures the unambiguous confirmation of the target structure's identity and purity. By providing the mechanistic rationale alongside practical instructions, this document equips scientists with the necessary tools and understanding to successfully synthesize and validate this valuable heterocyclic intermediate.
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